2-(Oxiran-2-ylmethoxymethyl)oxirane;phenol;tricyclo[5.2.1.02,6]deca-3,8-diene
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Overview
Description
2-(Oxiran-2-ylmethoxymethyl)oxirane;phenol;tricyclo[52102,6]deca-3,8-diene is a complex organic compound that combines the structural features of oxirane, phenol, and tricyclo[52102,6]deca-3,8-diene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxiran-2-ylmethoxymethyl)oxirane;phenol;tricyclo[5.2.1.02,6]deca-3,8-diene typically involves multiple steps:
Formation of Oxirane Rings: The oxirane rings can be synthesized through the epoxidation of alkenes using peracids such as m-chloroperoxybenzoic acid.
Attachment of Phenol: Phenol can be introduced through a nucleophilic substitution reaction where phenol reacts with an appropriate halide or epoxide.
Incorporation of Tricyclo[5.2.1.02,6]deca-3,8-diene: This step involves the Diels-Alder reaction between a diene and a dienophile to form the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The oxirane rings can undergo oxidation to form diols.
Reduction: Reduction reactions can open the oxirane rings to form alcohols.
Substitution: Nucleophilic substitution reactions can replace the oxirane rings with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Diols: Formed from the oxidation of oxirane rings.
Alcohols: Resulting from the reduction of oxirane rings.
Substituted Compounds: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Oxiran-2-ylmethoxymethyl)oxirane;phenol;tricyclo[5.2.1.02,6]deca-3,8-diene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The oxirane rings can react with nucleophilic sites in biological molecules, leading to modifications that alter their function. The phenol group can participate in hydrogen bonding and π-π interactions, while the tricyclic structure provides rigidity and stability to the molecule.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A Diglycidyl Ether: Similar in having oxirane and phenol groups but lacks the tricyclic structure.
Epoxy Resins: Contain oxirane rings but differ in their overall structure and applications.
Uniqueness
2-(Oxiran-2-ylmethoxymethyl)oxirane;phenol;tricyclo[521
Properties
CAS No. |
119345-05-0 |
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Molecular Formula |
C22H28O4 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-(oxiran-2-ylmethoxymethyl)oxirane;phenol;tricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C10H12.C6H10O3.C6H6O/c1-2-9-7-4-5-8(6-7)10(9)3-1;1(5-3-8-5)7-2-6-4-9-6;7-6-4-2-1-3-5-6/h1-2,4-5,7-10H,3,6H2;5-6H,1-4H2;1-5,7H |
SMILES |
C1C=CC2C1C3CC2C=C3.C1C(O1)COCC2CO2.C1=CC=C(C=C1)O |
Canonical SMILES |
C1C=CC2C1C3CC2C=C3.C1C(O1)COCC2CO2.C1=CC=C(C=C1)O |
Origin of Product |
United States |
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